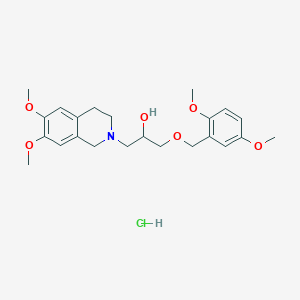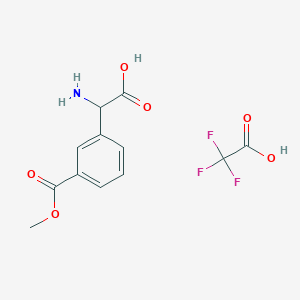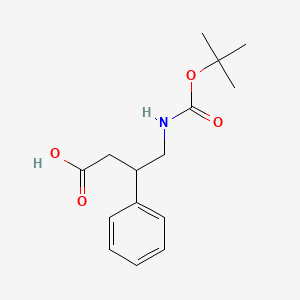
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide, also known as DCMS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antifungal activity. In cancer research, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function. In antifungal activity, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the growth of Candida albicans.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX) and XII (CAXII) enzymes. These enzymes are overexpressed in cancer cells and are involved in maintaining the pH balance of the tumor microenvironment. Inhibition of these enzymes leads to acidification of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide induces apoptosis, inhibits angiogenesis, and inhibits the growth and metastasis of cancer cells. In neurons, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide protects against oxidative stress and improves cognitive function. In fungi, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide inhibits the growth of Candida albicans.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide in lab experiments is its specificity towards CAIX and CAXII enzymes, which are overexpressed in cancer cells. This makes 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide a potential candidate for cancer therapy. However, 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
For research on 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide include exploring its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, the development of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide analogs with improved solubility and stability can enhance its efficacy in experiments. Furthermore, the use of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide in combination with other drugs can potentially improve its therapeutic efficacy in cancer therapy.
Synthesis Methods
The synthesis of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-chloro-4-methylphenylamine in the presence of a base. The reaction yields 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-3-4-9(7-11(8)16)18-22(19,20)12-6-5-10(15)13(17)14(12)21-2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNIRLJRDWKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)


![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)



